Human CES1 Inhibitory Potency: N-Valeryl-D,L-penicillamine Versus BNPP and Telaprevir
N-Valeryl-D,L-penicillamine inhibits recombinant human CES1 with an IC₅₀ of 105,000 nM (105 μM), as determined in human liver microsomes [1]. In contrast, the broad-spectrum CES inhibitor BNPP (bis-p-nitrophenyl phosphate) potently inhibits CES1 with an IC₅₀ of <1 μM [2]. The clinically used HCV protease inhibitor telaprevir, which also exhibits CES1 inhibition, demonstrates even higher potency with an IC₅₀ of approximately 0.40 ± 0.15 nM in recombinant enzyme assays [3]. This potency difference exceeds two orders of magnitude between N-valeryl-D,L-penicillamine and BNPP, and more than five orders of magnitude relative to telaprevir.
| Evidence Dimension | Inhibitory potency against human CES1 (IC₅₀) |
|---|---|
| Target Compound Data | 105,000 nM (105 μM) |
| Comparator Or Baseline | BNPP: <1,000 nM (<1 μM); Telaprevir: 0.40 ± 0.15 nM |
| Quantified Difference | >100-fold weaker than BNPP; >260,000-fold weaker than telaprevir |
| Conditions | Human liver microsomes (N-valeryl-D,L-penicillamine); recombinant CES1 with 4-NPA substrate (BNPP); recombinant enzyme (telaprevir) |
Why This Matters
Researchers requiring weak or partial CES1 inhibition should select N-valeryl-D,L-penicillamine, while those needing near-complete CES1 suppression must select BNPP or telaprevir.
- [1] BindingDB. BDBM50409655 IC₅₀ Data for Human CES1 (Cocaine esterase). View Source
- [2] Wang, J. et al. (2011). Characterization of Recombinant Human Carboxylesterases. Drug Metabolism and Disposition, 39(8):1329-33. View Source
- [3] PMC Table 1. IC₅₀ Values for GP205 and Telaprevir Against CES1. PMID data from telaprevir characterization studies. View Source
